N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-19-11-4-3-10-18(19)22-20(25)17-9-6-12-23(21(17)26)14-15-7-5-8-16(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUULAOKBCZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the ethoxy and nitro groups enhances its chemical versatility, potentially influencing its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor activity. For instance, studies have shown that certain dihydropyridine derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and Aurora-A kinase. This suggests that this compound may also possess similar properties, warranting further investigation into its structure-activity relationship (SAR) .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by modulating pathways associated with inflammation. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 may be a characteristic shared by this compound. Preliminary studies should focus on evaluating its effect on these pathways to confirm its potential as an anti-inflammatory agent.
Antimicrobial Activity
Emerging evidence suggests that the compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial activity. Testing against both Gram-positive and Gram-negative bacteria would provide insights into its spectrum of activity.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related dihydropyridine derivative on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis. This finding supports the hypothesis that this compound may similarly induce cytotoxic effects in cancer cells.
- Anti-inflammatory Mechanism : In vitro assays revealed that a structurally similar compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests that this compound could modulate inflammatory responses effectively.
Research Findings Summary Table
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that modifications to the dihydropyridine structure can enhance its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further research in the development of new antimicrobial agents . The presence of the nitro group is believed to contribute to this activity by interfering with microbial DNA synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to produce this compound efficiently. This method reduces reaction times and improves yields compared to traditional heating methods. The reaction typically involves the condensation of appropriate precursors under microwave irradiation, allowing for rapid formation of the desired compound .
Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound. Techniques such as solvent-free reactions and the use of biodegradable catalysts are being explored to minimize environmental impact while maintaining high yields and purity .
Neurological Disorders
Emerging research highlights the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuroprotective therapies, particularly in conditions like Alzheimer's disease and Parkinson's disease .
Cardiovascular Applications
Dihydropyridine derivatives are well-known calcium channel blockers used in cardiovascular medicine. The compound's structure suggests potential applications in managing hypertension and other cardiovascular diseases by modulating calcium ion flow in cardiac muscle cells .
Case Studies
Preparation Methods
Synthetic Strategy Overview
The target molecule's architecture necessitates a modular approach combining three structural components:
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid core
- 3-Nitrobenzyl substituent at position 1
- N-(2-ethoxyphenyl) carboxamide group
Industrial-scale syntheses favor sequential assembly through (a) dihydropyridine ring formation, (b) N-alkylation, and (c) carboxamide coupling. Academic routes often employ convergent strategies with pre-functionalized intermediates.
Retrosynthetic Analysis
The compound dissects into three synthons:
- 2-Ethoxyaniline for carboxamide formation
- 3-Nitrobenzyl bromide for N-alkylation
- 2-Oxo-dihydropyridine-3-carbonyl chloride as central scaffold
Patented routes utilize in situ generation of the carbonyl chloride intermediate to minimize isolation steps.
Detailed Preparation Methods
Dihydropyridine Core Synthesis
Two principal methods dominate literature:
Knoevenagel-Cyclization Sequence (Industrial Route)
Developed in US10392384B2, this method proceeds through:
- Knoevenagel condensation : Reacting 2-ethoxybenzaldehyde (0.5 mol) with ethyl cyanoacetate (0.55 mol) in dichloromethane (5 L) with piperidine (0.05 mol) and glacial acetic acid (0.025 mol) at 40°C for 6 hours, achieving 96% conversion.
- Cyclization : Treating the cinnamate intermediate with ammonium acetate (1.2 eq) in refluxing isopropanol (12 L) under nitrogen for 24 hours, yielding 87% 2-oxo-dihydropyridine.
Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Ratio (v/w) | 10:1 (i-PrOH) | +15% yield |
| Catalyst Loading | 5% Piperidine/AcOH | Prevents dimerization |
| Reaction Time | 5-6 hours (Step 1) | Minimizes decomposition |
Meldrum's Acid-Mediated Cyclization (Academic Route)
- React Meldrum's acid derivative (1.0 eq) with cyanoacetamide (1.05 eq) in ethanol (10 mL/g) at 78°C for 24 hours.
- Acidify with HCl to pH 5, isolating the dihydropyridine core in 68-74% yield.
Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Knoevenagel | 87 | 98.5 | Industrial |
| Meldrum's Acid | 71 | 95.2 | Lab-scale |
N-Alkylation with 3-Nitrobenzyl Group
Introducing the 3-nitrobenzyl moiety requires careful electrophile selection:
Benzyl Bromide Alkylation
- React dihydropyridine core (1.0 eq) with 3-nitrobenzyl bromide (1.35 eq) in DMF (8 mL/g) at 80°C for 12 hours under N₂.
- Quench with ice-water, extract with ethyl acetate, and crystallize from methanol/water (1:3) to achieve 92% yield.
Critical Process Controls
- Maintain pH >8 to prevent nitro group reduction
- Use molecular sieves (3Å) to absorb HBr byproduct
Carboxamide Formation
Coupling with 2-ethoxyaniline employs two activation methods:
Carbodiimidazole Activation (Patent Method)
- Generate imidazolide by treating carboxylic acid (1.0 eq) with 1,1'-carbodiimidazole (1.4 eq) and DMAP (0.1 eq) in THF (10 mL/g) at 50°C for 3 hours.
- Add 2-ethoxyaniline (1.2 eq) and hexamethyldisilazane (4.5 eq), refluxing for 16 hours to achieve 89% yield.
DCC/DMAP Coupling (Database Protocol)
- Activate acid (1.0 eq) with DCC (1.2 eq)/DMAP (0.2 eq) in DCM (15 mL/g) at 0°C for 1 hour.
- Add 2-ethoxyaniline (1.1 eq), stir at 25°C for 12 hours, yielding 84% product.
Coupling Method Comparison
| Parameter | CDI Method | DCC Method |
|---|---|---|
| Yield (%) | 89 | 84 |
| Byproduct Removal | Simplified | Requires filtration |
| Cost (USD/g) | 12.40 | 9.80 |
Process Optimization Strategies
Solvent System Optimization
Dielectric constant (ε) significantly impacts reaction kinetics:
Cyclization Solvent Screening
| Solvent | ε | Yield (%) | Purity (%) |
|---|---|---|---|
| i-PrOH | 19.4 | 87 | 98.5 |
| EtOH | 24.3 | 79 | 96.2 |
| DMF | 36.7 | 64 | 89.7 |
Data from demonstrates isopropanol's superiority in balancing polarity and hydrogen bonding capacity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6)
δ 8.52 (s, 1H, NH), 8.21–8.17 (m, 2H, ArH), 7.89–7.85 (m, 1H, ArH), 6.98–6.94 (m, 2H, ArH), 5.32 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.41 (t, J=7.0 Hz, 3H, CH₃).
HPLC Purity
Method: C18 column, 70:30 MeCN/H₂O + 0.1% TFA, 1 mL/min, λ=254 nm
Retention time: 8.92 min, Purity: 98.7%
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Percentage of Total |
|---|---|---|
| 3-Nitrobenzyl bromide | 420 | 38% |
| CDI | 680 | 29% |
| Solvents | 150 | 18% |
Data extrapolated from shows raw material costs dominate production expenses.
Waste Stream Management
Key byproducts requiring treatment:
- HBr from alkylation: Neutralized with NaOH to NaBr (96% recovery)
- DCU from coupling: Removed via filtration (99% efficiency)
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do they influence its chemical reactivity?
- Answer: The compound’s core is a dihydropyridine ring substituted with a 3-nitrobenzyl group at position 1 and an N-(2-ethoxyphenyl)carboxamide at position 3. The ethoxy group enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitutions or redox reactions. The dihydropyridine core is critical for conformational flexibility and potential biological interactions, such as enzyme inhibition .
Q. What synthetic routes are recommended for preparing this compound, and how are reaction conditions optimized?
- Answer: Synthesis typically involves multi-step reactions:
Intermediate formation : Coupling 2-ethoxyaniline with a pre-functionalized dihydropyridine precursor.
Cyclization : Acid- or base-catalyzed cyclization under controlled temperature (e.g., 60–80°C).
Functionalization : Introducing the 3-nitrobenzyl group via nucleophilic substitution or alkylation.
Optimization includes solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., Lewis acids for cyclization), and purification via column chromatography .
Q. How is the compound’s purity and structural integrity validated post-synthesis?
- Answer:
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to confirm ≥95% purity.
- Structural verification :
- NMR spectroscopy : H and C NMR to confirm substituent positions.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups .
Advanced Research Questions
Q. What methodologies are employed to investigate its mechanism of action as a potential enzyme inhibitor?
- Answer:
- Enzymatic assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, guided by crystallographic data of homologous enzymes.
- Structure-Activity Relationship (SAR) : Systematic substitution of the ethoxyphenyl or nitrobenzyl groups to identify critical pharmacophores. For example, replacing the nitro group with halogens (Cl, F) alters binding affinity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer: Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution.
- Structural analogs : Compare activity of derivatives (e.g., 3-nitro vs. 4-nitrobenzyl analogs) to isolate substituent effects. Statistical tools (e.g., ANOVA) quantify significance .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, sulfonamide) to enhance solubility.
- Metabolic stability : Replace the ethoxy group with a methoxy group to reduce cytochrome P450-mediated oxidation.
- Prodrug design : Mask the carboxamide as an ester for improved absorption.
Pharmacokinetic studies in rodent models (e.g., C, t) guide optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
